Lanasol Red 6G

Description

Historical Context and Evolution of Reactive Dyes for Protein Fibers

The development of reactive dyes represents a pivotal moment in the history of textile coloration. Launched in 1956 for cellulosic fibers, these dyes introduced the novel concept of forming a covalent bond with the substrate, leading to exceptional fastness properties. textiletoday.com.bd While the initial focus was on cotton, the quest for a similar high-performance dyeing system for protein fibers like wool and silk soon followed.

Early investigations into reactive systems for wool can be traced back to the 1920s and 1950s. In 1923, Ciba discovered that acid-chlorotriazine dyes could achieve high wet fastness on wool. ymlanhua.com Subsequently, in 1952, Hoechst marketed Remalan dyes, which were based on vinyl sulfone groups and capable of reacting with wool. ymlanhua.comblogspot.com However, these early attempts were not entirely successful. ymlanhua.com

A significant breakthrough occurred in 1966 when Ciba introduced the Lanasol range of dyes. ymlanhua.comsdc.org.uk These dyes were specifically designed for protein fibers and featured an α-bromoacrylamide reactive group. sdc.org.ukazelis.com This innovation laid the groundwork for dyeing wool with high-fastness dyes, offering a combination of brilliance, high light fastness, and excellent wet fastness that was previously difficult to achieve. ymlanhua.comsdc.org.uk The Lanasol dyes became particularly successful for dyeing chlorinated wool and have also been used with excellent results on silk. sdc.org.uk This development marked a crucial step in the evolution of reactive dye chemistry, providing dyers with a reliable method for achieving durable and vibrant shades on protein fibers.

Significance of Lanasol Red 6G within Reactive Dye Innovations

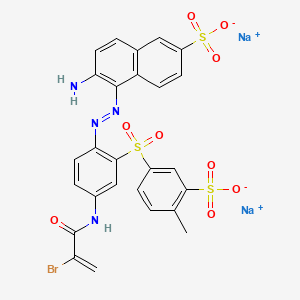

This compound, identified by the Colour Index name C.I. Reactive Red 84, is a prominent member of the Lanasol range and exemplifies the innovation these dyes brought to wool and silk dyeing. whiterose.ac.ukresearchgate.net It is a single azo-class reactive dye. worlddyevariety.comresearchgate.net The key to its performance lies in its α-bromoacrylamide reactive group, which forms a covalent bond with the amino groups of the wool fiber. azelis.com This chemical bond is the basis for its characteristic high wet fastness, making it suitable for machine-washable wool products. azelis.com

The significance of this compound and the broader Lanasol CE range was further amplified as the textile industry sought more sustainable and safer dyeing methods. They emerged as a leading alternative to chrome dyes, which were traditionally used for achieving deep shades on wool but raised environmental and health concerns due to the use of heavy metals like dichromate. chemsec.orgvinatexvsc.comchemsec.org Huntsman Textile Effects, which later acquired the Ciba specialties, promoted Lanasol CE dyes as a modern, chromium-free system that could match the performance of chrome dyes. vinatexvsc.comchemsec.org

This compound is known for producing a brilliant, deep red shade and possesses good color fastness. worlddyevariety.comwoolwise.com It is often used in combination with other Lanasol dyes, such as Lanasol Yellow 4G and Lanasol Blue 3G, for trichromatic dyeing to create a wide gamut of colors. woolwise.com The application process is typically carried out in a weakly acidic dyebath (pH 4.5-6.5) and involves a leveling agent, like Albegal B, to ensure even coloration. sdc.org.uk The dye covalently bonds with the wool at high temperatures, typically at the boil, followed by a neutralization step to remove any unfixed dye, ensuring high fastness. sdc.org.uk

| Property | Description |

| Dye Class | Reactive Dye |

| C.I. Name | Reactive Red 84 |

| Reactive Group | α-bromoacrylamide |

| Fiber Type | Primarily Wool, also Silk |

| Key Feature | Forms covalent bond with fiber for high wet fastness |

| Application pH | Weakly acidic (pH 4.5-6.5) |

Overview of Academic Research Trajectories for Reactive Azo Dyes

Academic research into reactive azo dyes, including the Lanasol class, has followed several key trajectories aimed at understanding and optimizing their performance. A significant area of study has been the mechanism of dye fixation to protein fibers. Researchers have made considerable efforts to understand how the α-bromoacrylamide group of Lanasol dyes reacts with the various amino acid side chains in wool, such as lysine (B10760008) and cysteine. sdc.org.uk The reaction is understood to proceed via nucleophilic substitution and addition mechanisms, potentially forming an aziridine (B145994) ring intermediate. sdc.org.uk Techniques like Raman spectroscopy have been employed to analyze the reaction products directly on the dyed wool. sdc.org.uk

Another major research focus is the improvement of dyeing processes and the environmental impact. Studies have investigated methods to dye wool at lower temperatures to save energy and minimize fiber damage, for instance, by using ionic liquids as a pretreatment. csir.co.zaekb.eg Research has also explored the use of seawater for dyeing with Lanasol dyes to address freshwater scarcity, finding comparable exhaustion, fixation, and fastness properties to dyeing in distilled water. whiterose.ac.uk

The fastness properties of reactive azo dyes are a continuous subject of investigation. Studies have evaluated the wash, light, rubbing, and perspiration fastness of dyes like this compound on various substrates, including casein protein fibers. kci.go.kr These studies confirm the high wash fastness resulting from covalent bonding but also highlight areas for potential improvement, such as perspiration fastness. kci.go.kr Furthermore, the environmental fate of reactive dyes and their breakdown products is a critical research area, with a focus on developing more eco-friendly dyes and wastewater treatment methods to mitigate pollution from dyehouse effluents. sustainability-directory.comiwaponline.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

85187-33-3 |

|---|---|

Molecular Formula |

C26H19BrN4Na2O9S3 |

Molecular Weight |

753.5 g/mol |

IUPAC Name |

disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-(4-methyl-3-sulfonatophenyl)sulfonylphenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C26H21BrN4O9S3.2Na/c1-14-3-6-18(13-23(14)43(38,39)40)41(33,34)24-12-17(29-26(32)15(2)27)5-10-22(24)30-31-25-20-8-7-19(42(35,36)37)11-16(20)4-9-21(25)28;;/h3-13H,2,28H2,1H3,(H,29,32)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |

InChI Key |

QTUYUTJUQCCNBJ-UHFFFAOYSA-L |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C(=C)Br)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C(=C)Br)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

Other CAS No. |

85187-33-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Molecular Engineering of Lanasol Red 6g Derivatives

Advanced Synthetic Routes to α-Bromoacrylamide Reactive Dye Chromophores

The synthesis of α-bromoacrylamide reactive dyes like Lanasol Red 6G is a multi-step process that involves the creation of a specific chromophore followed by the introduction of the fiber-reactive group. The core reactive system is the α-bromoacrylamide group, which is often generated from an α,β-dibromopropionylamide precursor. rsc.org

A common synthetic strategy involves the following key stages:

Chromophore Synthesis: The colored part of the dye molecule is typically an azo-based structure. This is generally prepared through a diazotization reaction, where a primary aromatic amine is converted into a diazonium salt, followed by a coupling reaction with a suitable coupling component (e.g., a naphthol derivative). The specific choice of the diazo component and coupling component determines the final color of the dye.

Formation of the Reactive Group Precursor: The synthesis of the reactive moiety typically starts with acryloyl chloride, which is reacted with an appropriate amine linker. This is followed by bromination to yield the α,β-dibromopropionylamide group.

Coupling of Chromophore and Reactive Group: The chromophore, which must contain a suitable functional group like an amine (Chromophore-NH2), is then reacted with the precursor carrying the α,β-dibromopropionylamide group to form the final dye molecule. researchgate.net

In-situ Formation of the Active Species: During the dyeing process, under the influence of primary amino groups on the fiber, the α,β-dibromopropionylamide dye undergoes dehydrobromination to form the more reactive α-bromoacrylamide species (8.21). rsc.org This in-situ generation is a key feature of the application of these dyes.

Advanced synthetic methodologies focus on improving the efficiency, yield, and environmental profile of these processes. This includes exploring novel catalysts and reaction conditions for the halogenation and amidation steps.

Mechanistic Studies of Halogenation and Amidation Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis and application of Lanasol dyes. The key transformations are the halogenation to form the reactive group precursor and the subsequent amidation and dye-fiber reactions.

Halogenation: The introduction of bromine to the acrylamide (B121943) backbone is a critical step. Modern synthetic chemistry offers various methods for halogenation, including visible light-promoted reactions which are considered a more sustainable approach. rsc.org The process of converting carboxylic acids to organic halides via decarboxylative halogenation is a fundamental transformation in organic synthesis. acs.org For α-bromoacrylamide dyes, the pathway involves the addition of bromine across the double bond of an acrylamide precursor.

Amidation and Dye-Fiber Reaction Mechanism: The reaction of the dye with the fiber involves nucleophilic attack from functional groups on the wool protein, such as primary amino groups, thiol groups, and imidazole (B134444) groups. rsc.orgresearchgate.net Mechanistic studies, often using model compounds to simplify analysis, have shed light on the likely pathways. sdc.org.uk

There are two primary reactive forms to consider:

α,β-dibromopropionylamide: This group is proposed to react via nucleophilic substitution. sdc.org.uk

α-bromoacrylamide: This α,β-unsaturated carbonyl system is highly susceptible to nucleophilic attack via a 1,4-Michael addition mechanism. sdc.org.uknih.gov The electron-withdrawing groups attached to the α-carbon assist this reaction. sdc.org.uk

Laser Raman spectroscopy studies on wool dyed with this compound (also known as C.I. Reactive Red 84) have provided evidence supporting a reaction mechanism that involves addition at the double bond of the reactive group, followed by ring closure through nucleophilic substitution. researchgate.net

| Reactive Group | Proposed Reaction Mechanism with Fiber Nucleophiles |

| α,β-dibromopropionylamide | Nucleophilic Substitution |

| α-bromoacrylamide | 1,4-Michael Addition |

Table 1: Proposed reaction mechanisms for Lanasol reactive groups.

Rational Design of this compound Analogs for Enhanced Reactivity and Selectivity

The rational design of new dye molecules aims to improve key performance indicators such as fixation efficiency, reactivity, and selectivity towards the fiber over hydrolysis. This is achieved by systematically modifying the molecular structure.

Modifying the Reactive Group:

Leaving Groups: The reactivity of a system can be altered by changing the leaving group. While Lanasol dyes use bromide, other systems have employed fluoride (B91410) (e.g., monofluorotriazine dyes) or quaternary amino groups to enhance reactivity. rsc.org

Number of Reactive Groups: A highly successful strategy for improving the probability of dye-fiber bond formation is to incorporate more than one reactive group into the dye molecule. rsc.org For instance, Lanasol Red G contains two reactive groups, in contrast to the single reactive group in this compound. kci.go.kr This polyfunctional approach statistically increases the fixation yield. rsc.org

Alternative Reactive Systems: Research into novel reactive groups, such as acyl fluorides, aims to create dyes that are less dependent on high salt concentrations and can be applied under milder conditions. mdpi.com

Modifying the Chromophore and Linker:

Electron-Withdrawing Groups: The inclusion of electron-withdrawing groups in the bridging unit between the chromophore and the reactive group can activate the system towards nucleophilic attack, thereby increasing reactivity. rsc.org

Substantivity: The affinity of the dye for the fiber (substantivity) can be adjusted by altering the chromophore's structure, for example, by changing the number and position of sulfonic acid groups. vdoc.pub

| Design Strategy | Objective | Example |

| Increase number of reactive groups | Enhance fixation efficiency | Lanasol Red G (two reactive groups) vs. This compound (one) kci.go.kr |

| Use more reactive leaving groups | Increase reaction rate | Monofluorotriazine (MFT) dyes rsc.org |

| Incorporate electron-withdrawing linkers | Activate reactive system | Carbonyl or sulfonyl bridging groups rsc.org |

| Synthesize novel reactive groups | Improve application conditions | Acyl fluoride reactive dyes mdpi.com |

Table 2: Strategies for the rational design of reactive dye analogs.

Derivatization Strategies for Modulating Dye-Fiber Interaction Kinetics

Controlling the kinetics of the dyeing process is essential for achieving level (uniform) dyeing and high fixation efficiency. This involves managing the rates of dye diffusion, adsorption, reaction with the fiber, and the competing hydrolysis reaction.

Control of Application Parameters: The standard procedure for Lanasol dyes involves careful control of pH and temperature. The dyeing process is typically initiated at a mildly acidic pH (4.5-6.5) and a moderate temperature (e.g., 40°C) to allow for the even migration and distribution of the dye throughout the fiber. rsc.org The temperature is then gradually raised, and the pH may be adjusted to complete the fixation reaction. rsc.org

Fiber Modification: While Lanasol dyes are designed for wool, a parallel strategy in cotton dyeing is the chemical modification of the fiber itself. Introducing cationic groups onto the cellulose (B213188) fiber surface changes its potential from negative to positive, thereby increasing its substantivity and reactivity towards anionic reactive dyes. acs.org This approach can lead to salt-free dyeing processes. acs.org Similar principles of surface modification could conceptually be applied to wool to alter dye uptake kinetics.

Use of Auxiliaries: Leveling agents are crucial for controlling the dye-fiber interaction kinetics. For Lanasol dyes, auxiliaries such as Albegal B are used to ensure good leveling properties by controlling the initial rate of dye uptake, leading to a more uniform final appearance. azelis.comgoogle.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Raman Spectroscopy for In Situ Dye-Fiber Interaction Analysis

Raman spectroscopy offers a powerful, non-destructive method for probing the molecular vibrations of both the dye and the fiber, allowing for in-situ analysis of the covalent bond formation.

Studies utilizing Raman spectroscopy to analyze wool fibers dyed with Lanasol Red 6G have provided direct evidence of the covalent reaction. By comparing the spectra of the dye in solution with the spectra of the dyed fiber, specific vibrational changes associated with the reaction mechanism can be identified. Research has reported the disappearance of vibrational bands corresponding to the C–Br and C=C bonds of the α-bromoacrylamide reactive group. csir.co.za Concurrently, a new vibration appears in the spectrum of the dyed wool, which has been assigned to the formation of a thiirane (B1199164) ring structure, consistent with proposed reaction pathways between the dye and cysteine residues in the wool. csir.co.za

Table 1: Key Raman Vibrational Band Changes for this compound Reaction with Wool

| Vibrational Mode | Observation on Dyeing | Implication |

|---|---|---|

| C–Br stretch | Disappearance | Involvement of the bromine atom in the reaction. csir.co.za |

| C=C stretch (acrylamide) | Disappearance | Participation of the double bond in an addition reaction. csir.co.za |

This data is based on findings from comparative Raman spectral analysis. csir.co.za

Despite its potential, the application of Raman spectroscopy to dye-fiber systems like this compound on wool is not without its challenges. A significant hurdle is the inherently weak Raman scattering from the sample, which often results in spectra with a low signal-to-noise ratio, making interpretation difficult. csir.co.za Furthermore, wool fibers can exhibit strong fluorescence when excited with visible laser sources, which can overwhelm the much weaker Raman signal. csir.co.za To mitigate this, researchers have resorted to chemically removing the cuticle cells of the fiber samples prior to dye application to reduce the fluorescence background. csir.co.za Another approach involves using near-infrared (NIR) laser excitation, such as with FT-Raman spectrometers, which minimizes fluorescence interference. sdc.org.uk

Vibrational Band Assignments for Covalent Bond Formation

Fourier Transform Infrared - Attenuated Total Reflectance (FTIR-ATR) Spectroscopy for Surface Modification Assessment

FTIR-ATR spectroscopy is a valuable surface-sensitive technique for assessing chemical changes on the outermost layers of a fiber after dyeing or pretreatment. While the strong infrared absorption of the wool substrate can dominate the spectrum and make direct detection of the dye challenging, the technique is highly effective for monitoring changes in the fiber itself that influence dyeability. nih.gov

Surface modification of wool, for instance through UV irradiation, can improve the kinetics of dye absorption. polito.it FTIR-ATR analysis can confirm these surface changes, such as the oxidation of disulfide bonds in cystine to form more polar groups like cysteic acid (observed around 1045 cm⁻¹). sdc.org.ukpolito.it This increased polarity enhances the fiber's hydrophilicity and accessibility to dye molecules. The technique can also monitor the levels of intermediate oxidation products like cystine monoxide (1070 cm⁻¹) and cystine dioxide (1120 cm⁻¹). sdc.org.uk Therefore, FTIR-ATR serves as a key tool for evaluating the efficacy of pretreatments designed to alter the fiber surface and improve the reaction with dyes like this compound.

Chromatographic Techniques for Reaction Product Isolation and Characterization

To definitively identify the products of the reaction between this compound and wool, the covalent dye-amino acid adducts must be isolated and characterized. Chromatographic techniques are essential for this separation process.

The standard method for identifying the sites of reaction involves the complete acid hydrolysis of the dyed wool. csir.co.za This process breaks down the peptide bonds of the wool protein, releasing the individual amino acids, some of which will be covalently bound to the dye molecule. These modified amino acid derivatives can then be isolated using chromatographic methods for subsequent structural analysis. csir.co.za

UV-Visible Spectrophotometry for Reaction Kinetic Monitoring

UV-Visible spectrophotometry is a fundamental and widely used technique for monitoring the kinetics of the dyeing process in real-time. scielo.brsapub.org By measuring the absorbance of the dyebath solution at the dye's wavelength of maximum absorbance (λ-max), the concentration of the dye remaining in the bath can be determined at various time points. gavinpublishers.com

This data allows for the calculation of key kinetic parameters, such as the rate of dye exhaustion, which is the percentage of dye that has moved from the dyebath into the fiber. gavinpublishers.comwhiterose.ac.uk Further analysis after rinsing and soaping can determine the fixation efficiency, which is the percentage of dye that has covalently bonded to the fiber. gavinpublishers.comwhiterose.ac.uk Studies have used this method to assess the exhaustion and fixation of Lanasol dyes on wool under various conditions, such as in different aqueous media (distilled water vs. seawater) or with the addition of auxiliaries. csir.co.zawhiterose.ac.uk For example, the influence of sodium bisulphite on the covalent fixation of this compound has been quantified, showing a significant increase in fixation at lower temperatures compared to dyeings without the agent. csir.co.za

Table 2: Covalent Fixation of this compound on Wool at 80°C

| Condition | % Covalent Fixation |

|---|---|

| Without Sodium Bisulphite | 59.9% |

Data from dyeing experiments conducted for 30 minutes at 80°C. csir.co.za

This technique provides a robust and accessible method for optimizing dyeing parameters like temperature, pH, and time to achieve the highest possible rate and efficiency of fixation. gavinpublishers.com

X-ray Diffraction Studies on Fiber Structural Changes Post-Dyeing

X-ray diffraction (XRD) is a powerful analytical technique utilized to investigate the crystalline structure of materials, including textile fibers. In the context of wool, which is composed of semi-crystalline α-keratin, XRD can elucidate changes in the fiber's molecular architecture upon chemical treatments such as dyeing. The diffraction pattern of wool exhibits characteristic peaks corresponding to the ordered (crystalline) regions and broad halos representing the disordered (amorphous) regions. Analysis of these patterns provides insights into parameters like the degree of crystallinity, size of crystalline domains, and spacing between polypeptide chains.

Early studies on the interaction of dyes with wool fibers concluded that dye molecules were primarily deposited in the non-crystalline or amorphous regions of the keratin (B1170402) structure. tandfonline.com This was inferred from the observation that the dyeing process did not cause significant changes in the intensity of the X-ray diffraction reflections, suggesting the crystalline domains remained largely unaltered. tandfonline.com

More recent investigations involving reactive dyes, such as those in the Lanasol range, have continued to explore the structural impact of modern dyeing processes. For instance, studies on wool fabric pre-treated with microwave radiation in a urea (B33335) solution before dyeing with Lanasol reactive dyes used XRD to assess changes in crystallinity. medcraveonline.commedcraveonline.com While these studies noted that certain pretreatments could partially disrupt the fiber's morphological structure to enhance dye uptake, the fundamental crystalline structure of keratin often remains intact. medcraveonline.commedcraveonline.com Similarly, research on dyeing wool and silk with this compound after treatment with ionic liquids also employed XRD to analyze the fibers, indicating that the primary structural modifications were due to the swelling action of the ionic liquids rather than a chemical alteration of the crystalline regions by the dye itself. ekb.eg

Further research has shown that various treatments ancillary to the dyeing process, such as the application of UV radiation, can affect the amorphous regions of wool, which may facilitate the penetration of dye molecules without fundamentally altering the crystalline α-helical structure. polito.it The general consensus from available research is that while the dyeing process with reactive dyes like this compound is transformative in terms of color and fastness properties, it does not typically induce major rearrangements within the crystalline domains of the keratin fiber. The dye molecules, upon covalent fixation, reside predominantly within the more accessible amorphous matrix of the fiber.

The following table summarizes the typical findings from X-ray diffraction analysis of wool fibers after being subjected to dyeing processes with reactive dyes.

| Structural Parameter | Undyed Wool Fiber | Wool Fiber Dyed with Reactive Dye | General Observation from Literature |

| Crystallinity Index (%) | Baseline Value | No significant change or slight decrease | Dye molecules primarily occupy amorphous regions, leaving the crystalline structure largely intact. tandfonline.com |

| α-keratin Peak (approx. 9.8 Å) | Present and defined | Present and defined | The characteristic helical structure of keratin is maintained post-dyeing. |

| β-keratin Peak (approx. 4.65 Å) | Present and defined | Present and defined | The extended chain conformation within the keratin structure is preserved. |

Molecular Mechanisms of Lanasol Red 6g Fixation on Protein Fibers

Nucleophilic Substitution Reactions with Amino Acid Residues

The primary mechanism for the covalent fixation of Lanasol Red 6G involves the reaction of its electrophilic α-bromoacrylamide group with nucleophilic sites within the protein fiber. sdc.org.uk One of the proposed pathways is a direct nucleophilic substitution reaction. In this mechanism, a nucleophilic group from an amino acid side chain in the protein fiber attacks the α-carbon of the reactive group, leading to the displacement of the bromide ion. sdc.org.ukkci.go.kr

The principal nucleophiles in protein fibers like wool available for reaction are the primary amino groups of lysine (B10760008) residues, the secondary imino groups of histidine, and the thiol groups of cysteine residues. kci.go.krresearchgate.net The side chains of lysine (-NH₂) and cysteine (-SH) are considered significant reaction sites for Lanasol dyes. sdc.org.ukresearchgate.netresearchgate.net The nucleophilicity of these groups is pH-dependent; as the pH increases, the amino and thiol groups become deprotonated and thus more nucleophilic, enhancing their reactivity towards the dye molecule. researchgate.net Studies involving model compounds, such as N-α-acetyl-lysine-N-methylamide, have demonstrated that Lanasol dyes react completely with lysine analogues, confirming the role of these residues in the fixation process. sdc.org.uk

Regardless of whether the initial attack proceeds via nucleophilic substitution or the alternative 1,4-Michael addition, research suggests that the initial adduct is not the final stable product. It is widely postulated that the initial product rapidly undergoes an intramolecular rearrangement to form a highly reactive three-membered aziridine (B145994) ring intermediate. sdc.org.ukresearchgate.net This cyclic intermediate is electrophilic and can be readily attacked by another nucleophile. The formation of the aziridine ring is a critical step, as it effectively transforms the monofunctional this compound dye into a potentially bifunctional reactant, capable of forming crosslinks within the fiber. sdc.org.ukpburch.netpolito.it

Role of Lysine and Cysteine Side Chains in Covalent Attachment

1,4-Michael Addition to α,β-Unsaturated Amide Moieties

An alternative and highly probable reaction mechanism for the fixation of this compound is the 1,4-Michael addition. sdc.org.ukresearchgate.netresearchgate.net The α-bromoacrylamide group is an α,β-unsaturated carbonyl system, which makes the β-carbon susceptible to nucleophilic attack. sdc.org.uk In this pathway, a nucleophile from a protein side chain (such as lysine or cysteine) adds to the β-carbon of the activated double bond. researchgate.netresearchgate.net This type of reaction is common for α,β-unsaturated systems and is facilitated by the electron-withdrawing nature of the adjacent carbonyl and bromo-substituted carbon. sdc.org.uk Similar to the substitution pathway, this addition reaction is also believed to lead to the formation of the reactive aziridine intermediate. sdc.org.uk The presence of dyes with activated carbon-carbon double bonds, like the acrylamide (B121943) type, has been shown to actively reduce fiber damage during the dyeing process, which is attributed to this Michael addition mechanism. researchgate.netresearchgate.netresearchgate.net

Crosslinking Phenomena within Protein Substrates Induced by Bifunctional Dyes

While this compound contains a single α-bromoacrylamide reactive group and is thus structurally monofunctional, its ability to form an aziridine ring intermediate gives it the potential to act as a bifunctional dye. kci.go.krpburch.netpolito.it After the initial reaction with one amino acid residue and subsequent formation of the aziridine ring, the dye molecule, now covalently attached to the fiber, can react with a second, nearby nucleophilic side chain. sdc.org.uk This second reaction opens the strained aziridine ring and results in the formation of a stable covalent crosslink between two different amino acid chains within the protein matrix. sdc.org.ukresearchgate.net

This crosslinking has significant consequences for the properties of the dyed fiber. It enhances the fixation of the dye, leading to superior wet fastness properties. sdc.org.uk Furthermore, the formation of these additional covalent bonds within the fiber structure can provide a protective effect, increasing the fiber's thermal stability and reducing damage and permanent set during the high-temperature dyeing process. sdc.org.ukresearchgate.netresearchgate.netkoreascience.kr The wet bursting strength of wool dyed with this compound has been observed to be greater than that of wool treated under the same conditions without the dye, highlighting this fiber-protective effect. sdc.org.uk

Thermodynamic and Kinetic Aspects of Dye Exhaustion and Fixation

The dyeing of protein fibers with this compound is a two-stage process involving the initial uptake of the dye by the fiber (exhaustion) followed by the chemical reaction to form a covalent bond (fixation).

Kinetics: The rate of both exhaustion and fixation is influenced by several factors, as detailed in the table below. The process typically begins with the dyebath at 40°C, followed by a gradual temperature increase to boiling over 30 to 70 minutes. sdc.org.uk This controlled temperature rise allows for the even migration and diffusion of dye into the fiber before the rate of fixation becomes rapid at higher temperatures. sdc.org.uk The dyeing is continued at the boil for 30 to 90 minutes to ensure maximum covalent bond formation. worlddyevariety.comsdc.org.uk A final neutralization step, often with ammonia (B1221849) at 80°C and pH 8.5, is employed to react any remaining dye with the fiber, leading to fixation values that can range from 86% to 96%. worlddyevariety.comsdc.org.uk

Table 1: Typical Kinetic Parameters for this compound Dyeing on Wool

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| pH | 4.5 - 6.5 | Promotes initial ionic attraction and prevents premature dye hydrolysis. sdc.org.uk |

| Initial Temperature | 40°C | Allows for addition of auxiliaries and level dyeing. sdc.org.uk |

| Rate of Rise | ~1-2°C / minute | Ensures even dye migration and penetration before fixation. sdc.org.uk |

| Final Temperature | 100°C (Boil) | Provides activation energy for the covalent fixation reaction. worlddyevariety.comsdc.org.uk |

| Time at Boil | 30 - 90 minutes | Allows sufficient time for the fixation reaction to proceed to completion. worlddyevariety.comsdc.org.uk |

| Neutralization pH | ~8.5 | Increases nucleophilicity of fiber sites to fix any remaining dye. worlddyevariety.comsdc.org.uk |

Thermodynamics: The initial attraction and adsorption of the dye onto the fiber surface are governed by thermodynamic principles. As an anionic dye containing sulfonate groups, this compound is first attracted to the cationic sites on the protein fiber (protonated amino groups, -NH₃⁺) under acidic dyeing conditions. researchgate.net This process can be described by adsorption isotherm models like the Nernst and Freundlich models, which relate the concentration of the dye in the fiber to its concentration in the dyebath at equilibrium. scirp.org Thermodynamic parameters such as the standard affinity (Δμ⁰), which indicates the tendency of the dye to move from the dyebath to the fiber, as well as the enthalpy (ΔH) and entropy (ΔS) of dyeing, can be determined to quantify the spontaneity and energetic favorability of the dyeing process. scirp.org

Influence of Fiber Morphology and Surface Chemistry on Dye Binding Affinity

The efficiency of this compound fixation is not uniform and is significantly influenced by the physical and chemical characteristics of the protein fiber.

Research on Model Compound Reactions to Isolate and Analyze Reaction Products

Understanding the precise molecular mechanisms by which this compound covalently bonds to protein fibers like wool and silk has been a significant area of research. Direct analysis of the dye-fiber bond within a fully dyed textile is complex. For instance, harsh chemical procedures like acid hydrolysis, which are used to break down the protein fiber into its constituent amino acids for analysis, can also degrade the very dye-fiber linkages they are meant to reveal. sdc.org.uk An attempt to analyze wool dyed with related Lanasol dyes by Werkes found that the modified amino acids were destroyed under the strong acid hydrolysis conditions, preventing their detection. sdc.org.uk This analytical challenge necessitates the use of model compounds.

Model compound studies involve reacting the dye with simple organic molecules that contain the same functional groups found in the amino acid side chains of the protein fiber. These studies allow for the reactions to be carried out in a controlled solution environment, making it easier to isolate, purify, and structurally analyze the resulting products. This approach provides invaluable indirect evidence of the reactions occurring within the fiber during the dyeing process. sdc.org.uk The primary nucleophilic groups in protein fibers available for reaction are the primary amino groups (e.g., from lysine), secondary imino groups (e.g., from histidine), and free thiol groups (e.g., from cysteine). kci.go.kr

Research into the interaction of Lanasol dyes, which contain the α-bromoacrylamide reactive group, has utilized various model compounds to simulate the reactive sites of wool. sdc.org.ukazelis.com These studies have been crucial in elucidating the reaction pathways. The fixation of Lanasol dyes to wool is understood to occur through both nucleophilic substitution and nucleophilic addition mechanisms. whiterose.ac.uk

Studies using model compounds have indicated that the primary reaction sites are the amino and thiol groups. researchgate.net Specifically, amino acid analyses of wool dyed with acrylamide dyes (which have a similar reactive group) have shown that the reaction occurs predominantly with the ε-amino group of lysine residues. researchgate.net There was no evidence of reaction with the thiol group of cysteine in those particular analyses, though other studies suggest the thiol group is a principal target for reaction. researchgate.netaatcc.org

In one line of research, the reactivity of compounds containing the α-bromoacrylamide group was tested against model amines like methoxypropylamine. sdc.org.uk These experiments helped to understand the influence of the chemical structure on reaction speed. For example, it was found that steric hindrance near the reactive group could dramatically decrease the reaction rate. sdc.org.uk

While there is no direct evidence reported for a single α-bromoacrylamide group from a dye molecule reacting with two separate amino acid side chains within the wool fiber, the possibility of such cross-linking has been postulated. sdc.org.uk However, studies on the reaction of α-bromoacrylamide-based agents with silk suggest that the group reacts in a 1:1 ratio with an amino acid side chain. kci.go.kr

The table below summarizes findings from research involving model compounds relevant to this compound's reactive group.

| Model Compound/System | Represents | Key Findings | Reference |

| Methoxypropylamine | Primary amino groups (e.g., Lysine) | The α-bromoacrylamide group reacts readily. Steric hindrance on the reactive group can reduce reaction speed significantly. | sdc.org.uk |

| Amino acid analysis of acrylamide-dyed wool | Lysine and Cysteine residues in wool | Reaction occurs predominantly with the ε-amino group of lysine residues. | researchgate.net |

| Reactive dye-resist agents on silk | Nucleophilic groups in silk (amino, imino, thiol) | Evidence suggests a 1:1 reaction between the α-bromoacrylamide group and an amino acid side chain, rather than cross-linking. | kci.go.kr |

| Raman spectra of this compound-dyed wool | Direct dye-fiber interaction | Although not a model compound study, it suggested the disappearance of C–Br and C=C bonds from the dye and the potential formation of a thiirane (B1199164) ring, consistent with reaction at the cysteine thiol group. However, data interpretation was difficult. | sdc.org.uk |

These model compound studies, despite being an indirect method of analysis, provide the most detailed insights available into the covalent fixation chemistry of this compound on protein fibers. They confirm that the dye's α-bromoacrylamide group forms stable bonds primarily with the nucleophilic side chains of the fiber's amino acid residues.

Advanced Dyeing Process Engineering and Substrate Modification Research

Optimization of Dyeing Parameters for Enhanced Fixation Efficiency

The application of Lanasol Red 6G, a reactive dye featuring an α-bromoacrylamide group, onto protein fibers like wool and silk necessitates precise control over dyeing parameters to maximize covalent bond formation and ensure high wet fastness. azelis.comkci.go.kr Research has focused on optimizing variables such as pH and temperature to enhance the dye's fixation efficiency while preserving the integrity of the substrate.

The stability of the α-bromoacrylamide reactive group in this compound is highly dependent on the pH of the dyebath. Acidic conditions are crucial for effective dyeing. Lanasol dyes are typically applied in a weakly acidic medium, with a pH range of 4.5 to 6.5. sdc.org.uk This acidic environment serves a dual purpose: it promotes the exhaustion of the anionic dye onto the positively charged amino groups of the wool fiber and prevents the premature saponification (hydrolysis) of the reactive group, which would render it incapable of forming a covalent bond with the fiber. sdc.org.uk

The dyeing process often incorporates a final neutralization or clearing step. After the main dyeing phase at the boil, the dyebath is cooled to around 80°C, and an alkali such as ammonia (B1221849) is added to raise the pH to approximately 8.5. sdc.org.ukworlddyevariety.com This alkaline after-treatment is performed for 15 to 20 minutes to remove any dye that has not covalently bonded to the fiber, including unreacted or hydrolyzed dye, thereby ensuring high wet fastness properties. sdc.org.uk The fixation of Lanasol dyes to wool is generally high, often falling within the 86% to 96% range, depending on the specific dye. sdc.org.uk

Studies have shown the importance of this controlled pH profile. For instance, when dyeing wool/polyamide blends, the process is initiated at a pH of 4.5-5.5, adjusted with acetic acid, to ensure level dyeing and covalent bond formation. woolwise.com The reactive group's stability under these mildly acidic conditions allows for migration and leveling before fixation occurs at higher temperatures. kci.go.kr

Table 1: Recommended pH Profile for this compound Dyeing on Wool

| Process Stage | pH | Purpose | Source |

|---|---|---|---|

| Initial Dyeing | 4.5 - 6.5 | Promote dye exhaustion, prevent reactive group hydrolysis. | sdc.org.uk |

Temperature is a critical parameter in the application of this compound, directly influencing both the rate of the covalent reaction and the mechanical properties of the wool fiber. The dyeing process typically involves raising the dyebath temperature to a boil (approximately 98-100°C) and holding it for 30 to 90 minutes to facilitate the reaction between the dye's α-bromoacrylamide group and nucleophilic sites in the wool fiber. sdc.org.uk

However, prolonged exposure to high temperatures, especially under acidic conditions, can damage the wool fiber, leading to a loss in strength. sdc.org.ukresearchgate.net Research has shown that holding wool fabric in a blank dyebath at 120°C for two hours can reduce its wet bursting strength by over 50% compared to treatment at 80°C. sdc.org.uk

Interestingly, the presence of Lanasol reactive dyes can mitigate some of this damage. Studies demonstrate that dyeing wool with this compound actively prevents damage during the dyeing process. researchgate.netresearchgate.net The wet burst strength of wool dyed with 4% on mass of fiber (o.m.f.) this compound at temperatures between 100°C and 120°C was found to be greater than that of wool treated in a blank dyebath under the same conditions. sdc.org.uk This protective effect is attributed to the formation of stable cross-links within the fiber structure as the dye covalently bonds with the wool protein. researchgate.netresearchgate.net The magnitude of this protective effect increases with the amount of reactive dye applied, reaching an optimum at around 3% o.m.f. researchgate.netresearchgate.net

Table 2: Effect of this compound on Wool Fabric Strength at Elevated Temperatures

| Condition | Temperature | Time | Result | Source |

|---|---|---|---|---|

| Blank Dyeing (No Dye) | 120°C | 2 hours | >50% loss in wet bursting strength (vs. 80°C) | sdc.org.uk |

| Dyeing with 4% this compound | 100-120°C | N/A | Improved wet burst strength compared to blank dyeing | sdc.org.uk |

pH Profile Studies and Reactive Group Stability

Investigation of Alternative Dyeing Media

In an effort to reduce freshwater consumption in textile processing, studies have investigated the viability of using seawater as a medium for dyeing wool with reactive dyes, including this compound. whiterose.ac.ukwhiterose.ac.uk Research compared the dyeing performance in distilled water (DW), simulated seawater (SSW), and actual Mauritian seawater (SEAW). whiterose.ac.uk

Subsequent experiments using actual seawater confirmed these findings. The levelness and color strength obtained with Lanasol dyes in filtered Mauritian seawater were comparable to those achieved in distilled water. whiterose.ac.uk Crucially, the standard addition of sodium sulfate (B86663), typically used as a leveling agent, was not required for the seawater dye baths, offering a potential process simplification. whiterose.ac.uk The resulting dyeings in seawater also exhibited comparable fastness properties (wash, rub, light, and perspiration) to those produced in freshwater. whiterose.ac.uk

Table 3: Comparative Dyeing Performance of 1.0% this compound in Distilled Water (DW) vs. Simulated Seawater (SSW)

| Parameter | Distilled Water (DW) | Simulated Seawater (SSW) | Source |

|---|---|---|---|

| Exhaustion (%E) | 97.2 | 98.4 | whiterose.ac.uk |

| Fixation (%F) | 93.1 | 92.5 | whiterose.ac.uk |

| Total Efficiency (%T) | 90.5 | 91.0 | whiterose.ac.uk |

| Color Strength (K/S) | 12.3 | 13.0 | whiterose.ac.uk |

Pre-treatment Technologies for Fiber Surface Activation

Pre-treating wool with ultraviolet (UV) radiation, often in the presence of ozone (UV/ozone), has been explored as an environmentally friendly alternative to traditional chemical treatments like chlorination for improving dyeability. sdc.org.ukpolito.itresearchgate.net This dry process modifies the fiber surface, enhancing its affinity for dyes like this compound. sdc.org.uk

UV irradiation causes oxidation of the wool's surface, primarily through the cleavage of disulfide bonds in cystine and the formation of more polar, acidic groups such as cysteic acid. sdc.org.ukpolito.it This increase in surface polarity and anionic sites enhances the fiber's wettability and creates more accessible points for dye interaction, leading to an increased rate of dye exhaustion, particularly at lower temperatures. sdc.org.ukpolito.it

Research comparing untreated, chlorinated, and UV/ozone-treated wool showed a significant increase in the dye uptake for the treated samples. sdc.org.uk While the total fixation efficiency for Lanasol dyes at the boil was similar for chlorinated and UV/ozone treated wool, the UV/ozone treatment led to a higher rate of exhaustion. sdc.org.uk The color yield (K/S value) for prints on UV/ozone treated wool was found to be similar to that on chlorinated wool. sdc.org.uk Further studies confirmed that UV pre-treatment significantly increases dye uptake, with irradiated samples showing over 95% uptake at 60°C compared to 70% for untreated wool. polito.it

Table 4: Color Yield (K/S) of Printed Lanasol Dyes on Untreated, Chlorinated, and UV/Ozone Treated Wool

| Dye | Untreated Wool (K/S) | Chlorinated Wool (K/S) | UV/Ozone Treated Wool (K/S) | Source |

|---|---|---|---|---|

| This compound | 13.2 | 24.2 | 28.0 | sdc.org.uk |

| Lanasol Blue 3G | 16.4 | 27.3 | 27.7 | sdc.org.uk |

Microwave Irradiation for Enhanced Dye Permeation and Adsorption

Microwave-assisted dyeing has emerged as a sustainable and efficient method for coloring textiles, offering significant reductions in time and energy consumption. mdpi.com Research into the microwave-assisted dyeing of merino wool fibers with natural dyes has demonstrated that this technology provides rapid and uniform heating, leading to more homogeneous heat distribution within the dyeing bath. mdpi.com This process not only shortens the dyeing duration but also facilitates easier penetration of dye particles into the fibers, overcoming issues of heat transfer associated with conventional methods. mdpi.com

Studies on various natural dyes have shown that microwave energy can significantly enhance dyeing performance. For instance, in the dyeing of wool with a mixture of Artemisia monosperma Del. and Phlomis floccose L., microwave irradiation was found to be a key factor in achieving optimal color strength. researchgate.net The primary advantage of microwave heating lies in its ability to save both energy and time, making the dyeing process more environmentally friendly. mdpi.com While specific studies focusing solely on this compound under microwave irradiation are not extensively detailed in the provided results, the principles of enhanced dye permeation and adsorption through microwave technology are broadly applicable to reactive dyes of its class. The mechanism involves the rapid and targeted heating of water molecules within the fiber and the dyebath, which accelerates dye diffusion and reaction with the fiber. mdpi.com

Chemical Modification of Fibers to Introduce Reactive Sites (e.g., Photo-grafting with Dimethylaminopropyl Methacrylamide)

Chemical modification of fibers, particularly through photo-grafting, is a significant area of research for improving the dyeability of various textiles. Photo-grafting with monomers like Dimethylaminopropyl Methacrylamide (DMAPMA) introduces new reactive sites onto the fiber surface, enhancing its affinity for dyes. uni-due.dekoreascience.kr This technique has been successfully applied to fabrics such as polyester (B1180765) (PET) and meta-aramids to improve their dyeability with reactive dyes. uni-due.deriss.kr

The process involves irradiating the fabric with UV light in the presence of the monomer and a photo-initiator, leading to the covalent bonding of the monomer to the fiber's polymer chains. koreascience.krnih.gov For instance, PET fabrics grafted with DMAPMA have shown significantly improved dyeability with α-bromoacrylamide reactive dyes, exhibiting dyeing behavior similar to that of conventional wool fabrics. koreascience.kr The introduction of tertiary amino groups from DMAPMA onto the fiber surface, which can be subsequently quaternized, creates cationic sites that readily interact with anionic dyes. uni-due.de

This modification has been shown to be effective for union dyeing of PET/wool blends, where DMAPMA is grafted onto the blend to facilitate uniform dyeing with reactive dyes. researchgate.net The success of this method is confirmed through various analytical techniques, including ATR-FTIR and ESCA, which show the presence of the grafted monomer on the fabric surface. koreascience.kr The increased number of reactive sites leads to higher color yields and improved fastness properties. researchgate.net

| Parameter | Description | Finding |

| Monomer | Dimethylaminopropyl Methacrylamide (DMAPMA) | Used to introduce reactive sites onto fibers. uni-due.dekoreascience.kr |

| Process | UV-induced Photo-grafting | Covalently bonds DMAPMA to fiber surfaces. koreascience.krnih.gov |

| Substrates | PET, meta-aramid, PET/wool blends | Showed improved dyeability after grafting. uni-due.dekoreascience.krresearchgate.net |

| Outcome | Enhanced Reactive Dyeability | Grafted fabrics exhibit dyeing behavior similar to wool. koreascience.kr |

Innovative Dyeing Techniques

The development of dyeing machinery has increasingly focused on low-liquor ratio systems to reduce water and chemical consumption. sdc.org.uk Modern jet and overflow dyeing machines can operate at liquor ratios as low as 4:1. sdc.org.uk Lanasol dyes, including this compound, are suitable for application in these systems. huntsman.com Research has demonstrated that acceptable dyeing results can be achieved in low-liquor ratio dyeing of wool yarn, with parallel-sided dyepacks (PSDPs) showing good levelness. sdc.org.uk The use of such systems is a key trend towards more efficient and automated batchwise dyeing processes. sdc.org.uk

Ultrasonic energy has been shown to accelerate dyeing processes and improve dye uptake and levelness. researchgate.nethielscher.com The application of ultrasound in dyeing wool with Lanasol dyes has resulted in accelerated coloration and increased dyestuff uptake. researchgate.net The mechanical effects of ultrasonic cavitation, including the dispersion of dye aggregates and improved mass transfer, contribute to these enhancements. hielscher.com

Research indicates that the effectiveness of ultrasonic-assisted dyeing can be dependent on the specific dye. For instance, a study on the application of ultrasound in rinsing processes after dyeing wool top with Lanasol dyestuffs showed a positive influence. researchgate.net In the dyeing of angora fibers, ultrasound was found to increase dye-uptake, leading to higher color yield values, particularly for darker shades and in acidic conditions. bibliotekanauki.pl The process is considered environmentally friendly as it can be run under milder conditions and at lower temperatures. hielscher.com

| Dyeing Parameter | Without Ultrasound | With Ultrasound | Reference |

| This compound (K/S value) | 8.75 | 9 | researchgate.net |

| Lanasol Blue 3G (K/S value) | 12.18 | 13 | researchgate.net |

| Lanasol Yellow 4G (K/S value) | 10 | 10 | researchgate.net |

Table data extracted from a graphical representation in the source and may be approximate.

Reverse micellar dyeing presents an innovative, water-saving approach to textile coloration. polyu.edu.hk In this technique, dyes are encapsulated in the hydrophilic core of reverse micelles formed by surfactants in a non-aqueous solvent, such as octane (B31449) or nonane. polyu.edu.hkresearchgate.net This method has been successfully investigated for dyeing wool with reactive dyes. polyu.edu.hkresearchgate.net

Key findings from research on reverse micellar dyeing of wool include:

Reduced Water Consumption: The process significantly minimizes the use of water. polyu.edu.hk

Lower Dyeing Temperature: Dyeing can be accomplished at lower temperatures (e.g., 88°C) compared to conventional aqueous dyeing. polyu.edu.hk

Elimination of Auxiliaries: The need for electrolytes and pH-adjusting chemicals is eliminated. polyu.edu.hk

Improved Color Strength: Higher color yields (K/S values) have been observed compared to conventional water-based dyeing. researchgate.netresearchgate.net

Excellent Levelness: The dyed fabrics exhibit good to excellent levelness, meeting industry requirements. researchgate.net

A study using a poly(ethylene glycol)-based non-ionic surfactant demonstrated the feasibility of this system, achieving good color recipes and comparable, if not better, results than traditional water-based methods. researchgate.netpolyu.edu.hk

| Parameter | Conventional Water-Based Dyeing | Reverse Micellar Dyeing | Reference |

| Dyeing Temperature | Higher (e.g., 98°C) | Lower (88°C) | polyu.edu.hk |

| Auxiliaries | Required (e.g., salt, acid) | Not required | polyu.edu.hk |

| Color Yield (K/S) | Lower | Higher | researchgate.netresearchgate.net |

| Levelness | Good | Good to Excellent | researchgate.net |

Ultrasonic-Assisted Dyeing Research

Role of Auxiliaries in Dyeing Performance and Levelness

Auxiliaries play a crucial role in the successful application of reactive dyes like this compound to wool. woolwise.com The commercial success of Lanasol dyes was supported by the parallel development of leveling agents. stepchange-innovations.comwoolwise.com

Leveling Agents: Amphoteric or weakly cationic auxiliaries, such as Albegal B, are used to promote even and rapid dye uptake at lower temperatures. woolwise.com These agents help to overcome the natural variations in dye affinity between the root and tip of wool fibers, ensuring level dyeing. researchgate.net Albegal B was introduced by Ciba-Geigy concurrently with the Lanasol dyes. woolwise.com

Low-Temperature Dyeing Auxiliaries: Specialized auxiliaries like MIRALAN® LTD facilitate the application of LANASOL® dyes at reduced temperatures (e.g., 90°C), which helps to preserve the quality of the wool fiber and save energy. huntsman.com

Multifunctional Auxiliaries: Modern dyehouses often utilize multifunctional auxiliaries that combine properties such as pH buffering, metal sequestering, and dye leveling. wordpress.com This approach simplifies processing and ensures shade accuracy and reproducibility. wordpress.com

Blocking Agents: When dyeing wool/polyamide blends, blocking agents like ERIONAL RF may be necessary to ensure shade solidity, as polyamide fibers have fewer reactive sites than wool. woolwise.com

The selection and use of appropriate auxiliaries are therefore essential for achieving high-quality, level, and reproducible dyeings with this compound.

Environmental Fate and Degradation Pathways of Lanasol Red 6g

Photodegradation Mechanisms and Kinetics under Various Irradiations (e.g., Solar, UV-A)

Photodegradation, particularly through advanced oxidation processes (AOPs) involving semiconductor photocatalysts, is a key mechanism for breaking down resilient dyes like Lanasol Red 6G. These processes typically utilize catalysts like titanium dioxide (TiO₂) or iron(III) oxide (Fe₂O₃) activated by UV or solar light to generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of mineralizing organic pollutants.

Studies on the photocatalytic degradation of Reactive Red 84 (RR-84) have demonstrated its susceptibility to this technology. The degradation process generally follows pseudo-first-order kinetics or can be described by the Langmuir-Hinshelwood (L-H) model, which relates the initial degradation rate to the initial concentration of the dye. researchgate.netmdpi.comhilarispublisher.com This model accounts for the adsorption of the dye onto the catalyst surface, a critical step in heterogeneous photocatalysis. hilarispublisher.com For instance, the photocatalytic degradation of desorbed RR-84 using TiO₂ nanoparticles under UV light was found to follow a pseudo-first-order kinetic model. researchgate.net Similarly, a kinetic study using Fe₂O₃ nanoparticles under visible light successfully applied the L-H model to describe the reaction dynamics. hilarispublisher.com

The process begins with the catalyst absorbing photons, leading to the generation of electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, primarily hydroxyl radicals, which then attack the dye molecule. The initial attack often targets the chromophoric azo group (-N=N-), leading to the loss of color, followed by the slower degradation of the resulting aromatic intermediates.

| Catalyst | Irradiation | Kinetic Model | Rate Constant (k) | Adsorption Constant (K_ads or K_L-H) | Reference |

|---|---|---|---|---|---|

| Iron (III) Oxide (Fe₂O₃) NPs | White Light Lamp | Langmuir-Hinshelwood | Value not specified | 0.016 L/mg (in darkness), 0.03 L/mg (under illumination) | hilarispublisher.com |

| Titanium Dioxide (TiO₂) | UV Light | Pseudo-first-order | ~0.0043 min⁻¹ | Not specified | researchgate.net |

| Titanium Dioxide (TiO₂) | UV Light | Pseudo-first-order | Not specified | Not specified |

While the complete identification of all degradation products and reaction intermediates for this compound is not extensively detailed in available literature, the general mechanism of azo dye degradation provides a probable pathway. The primary step in both photocatalytic and biological degradation is the cleavage of the azo bond. rroij.com This breakage results in the formation of various aromatic amines. For this compound, this would lead to substituted aniline (B41778) and naphthylamine derivatives.

Spectrophotometric analysis during the TiO₂-catalyzed photodegradation of Reactive Orange 84 (believed to be a related or identical compound) showed that the azo group's characteristic absorption disappears early in the process, confirming it as the initial point of attack. Further degradation proceeds through the oxidation of these aromatic intermediates, eventually leading to smaller organic molecules and, under ideal conditions, complete mineralization to CO₂, H₂O, and inorganic ions. researchgate.net However, the stability of the aromatic rings can make complete mineralization a slow process, potentially leaving persistent intermediates in the environment. Studies on the wool reactions of Lanasol dyes also indicate that the α-bromoacrylamide group can rearrange to form an aziridine (B145994) ring, suggesting another potential reaction pathway during degradation. sdc.org.uk

The efficiency of photodegradation is significantly affected by operational parameters such as the pH of the solution and the initial dye concentration.

Influence of pH: The pH of the solution plays a critical role by influencing the surface charge of the photocatalyst and the ionization state of the dye molecule. For photocatalysis involving TiO₂ or ZnO, the catalyst surface is positively charged in acidic conditions and negatively charged in alkaline conditions. The effect of pH can therefore vary depending on the dye's ionic nature. However, in one study examining the TiO₂-catalyzed photodegradation of Reactive Orange 84, the process was reported to be remarkably unaffected by pH. In another study on a different reactive red dye using solar photocatalysis, an optimal pH of 5 was observed for maximum degradation. mdpi.com

Identification of Degradation Products and Reaction Intermediates

Biological Degradation and Bioremediation Studies

Bioremediation offers an environmentally friendly and cost-effective alternative for treating dye-containing effluents. This approach utilizes the metabolic capabilities of microorganisms, such as fungi and bacteria, to decolorize and degrade dye molecules through enzymatic reactions or to remove them from the solution via biosorption.

A variety of microbial strains have been investigated for their ability to decolorize azo dyes. White-rot fungi are particularly effective due to their production of potent, non-specific extracellular ligninolytic enzymes. rroij.comtshe.org

One notable study focused on the white-rot fungus Pleurotus ostreatus ARC280 for the decolorization of this compound. journalbji.comresearchgate.net The fungus alone demonstrated a modest decolorization ability, but its efficiency was dramatically enhanced in the presence of a chemical mediator, highlighting the enzymatic nature of the degradation. journalbji.com While this compound has been included in lists of dyes degradable by fungi, specific data for other strains are limited. tshe.org

Bacteria also play a crucial role in dye bioremediation, often through the action of intracellular azoreductase enzymes under specific environmental conditions. cabidigitallibrary.orghhu.edu.cnijcmas.com

| Microorganism | Dye | Decolorization Efficiency (%) | Conditions | Reference |

|---|---|---|---|---|

| Pleurotus ostreatus ARC280 (Laccase) | This compound | 10.90% | Laccase enzyme alone, 6h incubation at 30°C | journalbji.com |

| Pleurotus ostreatus ARC280 (Laccase + Mediator) | This compound | 53.85% | With 1 mM HBT mediator, 6h incubation at 30°C | journalbji.com |

| Acinetobacter baumannii | Reactive Red 198 | 96.20% | Immobilized cells, 72h incubation at 37°C | hhu.edu.cn |

| Jeotagalicoccus huakuii | Reactive Red 195 | 85% | 5-day treatment | cabidigitallibrary.org |

| Comamonas aquatica | Reactive Red 195 | 87% | 5-day treatment | cabidigitallibrary.org |

| Bacillus subtilis | Reactive Red 195 | 85% | 5-day treatment | cabidigitallibrary.org |

The biological cleavage of the azo bond in this compound is primarily an enzymatic process. The specific enzymes and mechanisms differ between fungi and bacteria.

Fungal Degradation (Laccase): White-rot fungi like Pleurotus ostreatus degrade azo dyes using extracellular ligninolytic enzymes, including laccases and peroxidases. rroij.comscialert.net For this compound, laccase from P. ostreatus has been shown to be effective, particularly when used with a redox mediator like 1-hydroxybenzotriazole (B26582) (HBT). journalbji.com The mediator acts as an electron shuttle between the enzyme and the large, complex dye molecule, which may not be able to access the enzyme's active site directly. The laccase oxidizes the mediator, and the oxidized mediator, a highly reactive radical, then diffuses and non-specifically oxidizes the dye, breaking the chromophoric azo bond. journalbji.com

Bacterial Degradation (Azoreductase): In bacteria, the key enzymes are typically azoreductases. These enzymes catalyze the reductive cleavage of the azo linkage, a reaction that requires electron donors like NADH or NADPH. rroij.com This process breaks the dye molecule into two or more aromatic amines. The reaction is often more efficient under anaerobic or microaerophilic conditions, as oxygen can compete for the reducing equivalents. The resulting aromatic amines are generally colorless but may still be toxic and require further degradation, typically through aerobic pathways.

Biosorption is a physico-chemical process where dye molecules bind to the surface of microbial biomass. It is a passive, metabolism-independent process that can occur with both living and dead cells. The cell walls of microorganisms like fungi, algae, and bacteria are rich in functional groups (e.g., carboxyl, hydroxyl, amino, phosphate) that can act as binding sites for dye molecules through mechanisms such as ion exchange, complexation, and physical adsorption.

A study on the biosorption of Reactive Red 84 utilized spent waste biomass from the fermentation of Saccharomyces cerevisiae. researchgate.nettandfonline.com The study optimized several parameters to maximize dye removal, achieving a biosorption of approximately 62% (equivalent to a capacity of 51.67 mg of dye per gram of biomass) under optimal conditions. tandfonline.com An important aspect of biosorption is the potential for regeneration; the study found that over 95% of the adsorbed dye could be desorbed using a solution at pH 9, allowing the biomass to be reused for multiple cycles. tandfonline.com

The efficiency of biosorption is dependent on factors like pH, temperature, initial dye concentration, and biosorbent dosage. bioline.org.br The equilibrium of the process is often described by isotherm models like the Langmuir or Freundlich models, which provide insight into the nature of the adsorbent surface and the adsorption capacity. journalbinet.comgnest.orgnih.gov The speed of the process is analyzed using kinetic models, such as the pseudo-first-order and pseudo-second-order models, which help to identify the rate-controlling steps. bioline.org.brjournalbinet.comnih.gov

| Parameter | Optimal Condition for RR-84 Biosorption | Reference |

|---|---|---|

| Biosorbent | Saccharomyces cerevisiae (spent waste biomass) | researchgate.nettandfonline.com |

| Mixing Rate | 90 rpm | tandfonline.com |

| Incubation Period | 13 hours | tandfonline.com |

| Temperature | 15°C | tandfonline.com |

| Initial Dye Concentration | 100 mg/L | tandfonline.com |

| Biosorbent Dosage | 0.6% (w/v) | tandfonline.com |

| Maximum Biosorption % | ~62% | tandfonline.com |

| Biosorption Capacity | 51.67 mg/g | tandfonline.com |

Enzymatic Mechanisms of Azo Dye Cleavage (e.g., Azoreductase Activity)

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies designed to mineralize recalcitrant organic pollutants, such as the textile dye this compound, into simpler, less harmful substances like water, carbon dioxide, and inorganic ions. These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are the primary oxidizing species responsible for the degradation of a wide range of organic compounds. The high oxidation potential of these radicals allows for the effective breakdown of complex dye molecules that are often resistant to conventional treatment methods.

Application of Sonocatalysis and Photocatalysis for Dye Mineralization

The mineralization of this compound, a bromacrylamide reactive dye, can be effectively achieved through sonocatalysis and photocatalysis. These AOPs utilize ultrasonic waves and light irradiation, respectively, often in the presence of a catalyst, to generate the necessary reactive oxygen species for degradation.

Sonocatalysis involves the use of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. This collapse creates localized "hot spots" with extremely high temperatures and pressures, leading to the pyrolytic decomposition of water molecules into hydroxyl radicals (•OH) and hydrogen atoms (•H). The presence of a solid catalyst, known as a sonocatalyst, enhances the formation of these radicals by providing additional nucleation sites for cavitation bubbles. The mechanical effects of cavitation, such as shockwaves and microjets, also contribute to the cleaning of the catalyst surface, thus maintaining its activity. Studies on dyes structurally similar to this compound have demonstrated the efficacy of this process. For instance, the sonocatalytic degradation of Chrysoidine R dye using a NiFe₂O₄ catalyst showed a significant increase in degradation efficiency under optimized conditions, with acidic pH favoring the process due to the higher oxidation capacity of hydroxyl radicals in such environments. mdpi.com

Photocatalysis , on the other hand, employs a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy (equal to or greater than its band gap), generates electron-hole pairs (e⁻/h⁺). These charge carriers react with water and dissolved oxygen to produce hydroxyl radicals and superoxide (B77818) radical anions (•O₂⁻), which then attack the dye molecules. Research on the photocatalytic degradation of C.I. Reactive Red 84 (the same chemical entity as this compound) using iron-doped TiO₂ (Fe/TiO₂) has shown promising results. The doping of TiO₂ with iron enhances its activity under visible light, making the process more energy-efficient. nih.gov In a study on the solar photocatalytic degradation of Reactive Red 84, a catalyst of 0.25% iron-doped TiO₂ was found to be highly effective, achieving 100% decolorization and 77% mineralization, as measured by Total Organic Carbon (TOC), when coupled with a compound parabolic collector (CPC) solar reactor. mdpi.com

The efficiency of these processes is influenced by several factors, including the initial dye concentration, pH of the solution, catalyst loading, and the intensity of the ultrasonic or light source. For example, in the photocatalytic degradation of Reactive Red 198, a dye with a similar reactive group to this compound, Fe-doped TiO₂ nanoparticles demonstrated superior performance under visible light compared to undoped TiO₂. nih.gov

Table 1: Research Findings on the Photocatalytic Degradation of Reactive Dyes Similar to this compound

| Reactive Dye | Catalyst | Light Source | Key Findings | Reference |

|---|---|---|---|---|

| C.I. Reactive Red 84 | 0.25% Fe-doped TiO₂ | Solar (CPC Reactor) | Achieved 100% decolorization and 77% TOC reduction. | mdpi.com |

| Reactive Red 198 | 1 wt% Fe-doped TiO₂ | Visible Light | Showed the highest photocatalytic decolorization compared to other Fe concentrations. | nih.gov |

| Reactive Red and Turquoise Dyes | TiO₂/Xanthan Gum | Solar Light | Degradation rates of 92.5% (Red) and 90.8% (Turquoise) were achieved at pH 5. | mdpi.com |

Synergistic Effects of Oxidative Agents on Degradation Extent

The degradation efficiency of AOPs for this compound can be significantly enhanced by combining different processes or by introducing additional oxidative agents, leading to synergistic effects. This synergy arises from the increased production of reactive radicals through multiple pathways.

A common approach is the combination of photocatalysis with an oxidizing agent like hydrogen peroxide (H₂O₂). H₂O₂ can act as an electron acceptor, preventing the recombination of photogenerated electron-hole pairs on the catalyst surface, thereby increasing the quantum yield of the process. Furthermore, H₂O₂ can be cleaved by UV light or by the catalyst to generate additional hydroxyl radicals. Studies on various reactive dyes have consistently shown that the UV/H₂O₂ system is more effective than either UV radiation or H₂O₂ alone. researchgate.net For instance, the solar-induced photocatalytic degradation of reactive red and turquoise dyes was significantly improved by the addition of 400 mg/L of H₂O₂. mdpi.com Similarly, the degradation of Orange 16 reactive dye using a ZnO-Bi₂O₃ composite catalyst was notably boosted by the presence of both UV irradiation and H₂O₂. atlantis-press.com

The combination of different AOPs, such as sonolysis and photocatalysis (sonophotocatalysis), also demonstrates strong synergistic effects. Ultrasound can enhance photocatalysis by de-agglomerating catalyst particles, which increases the available surface area for reaction, and by enhancing the mass transfer of the dye molecules to the catalyst surface. zenodo.org A study on the degradation of Reactive Yellow 84, a dye from the same class as this compound, using a sono-photocatalytic process with 1% Fe/TiO₂ and H₂O₂ showed significant degradation efficiency under optimized conditions. nih.gov

Another effective combination involves ozone (O₃) and persulfate (S₂O₈²⁻). In this system, both ozone and persulfate act as powerful oxidants. Persulfate can be activated by heat, UV light, or transition metals to form the sulfate (B86663) radical (SO₄•⁻), which has a high redox potential and can effectively degrade organic pollutants. The combination of ozonation with persulfate has been shown to have a synergistic effect on the degradation of reactive dyes. For example, in the treatment of Reactive Green 19, the O₃/S₂O₈²⁻ process achieved 85% color removal compared to 75% with ozonation alone, and the chemical oxygen demand (COD) removal was also significantly higher. aip.orgsci-hub.se This indicates that the simultaneous presence of hydroxyl and sulfate radicals leads to a more efficient degradation process.

Table 2: Synergistic Effects of Combined AOPs on Reactive Dye Degradation

| Reactive Dye | Combined Process | Observed Synergistic Effect | Reference |

|---|---|---|---|

| Reactive Green 19 | Ozone (O₃) + Persulfate (S₂O₈²⁻) | Color removal increased from 75% (O₃ alone) to 85%. COD removal increased from 10% to 27.82%. | aip.orgsci-hub.se |

| Reactive Red and Turquoise Dyes | Solar Photocatalysis (TiO₂/XG) + H₂O₂ | Degradation efficiency increased to over 90% with the addition of 400 mg/L H₂O₂. | mdpi.com |

| Reactive Yellow 84 | Sonophotocatalysis (Fe/TiO₂) + H₂O₂ | Significant degradation achieved under combined ultrasound, UV-C light, catalyst, and H₂O₂. | nih.gov |

| Orange 16 Reactive Dye | Photocatalysis (ZnO-Bi₂O₃) + H₂O₂ | Degradation rate with the combined system was significantly higher than with individual components. | atlantis-press.com |

Computational and Theoretical Modeling of Lanasol Red 6g Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing a deep understanding of their properties and reactivity. scispace.comcomputabio.com For a reactive dye like Lanasol Red 6G, DFT calculations are crucial for predicting its behavior during the dyeing process. uci.edu

Research Findings: DFT calculations typically begin with the optimization of the dye's molecular geometry to find its lowest energy conformation. Using a suitable functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d,p)), various electronic properties and reactivity descriptors can be computed. acs.orgresearchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity.

Electron Density and Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the this compound molecule. The carbon atom of the α-bromoacrylamide group, being electron-deficient, is predicted to be the primary site for nucleophilic attack by the amino or thiol groups of the wool fiber.

Reactivity Indices: Conceptual DFT provides global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies and are used to quantitatively predict the dye's reactivity towards the fiber's nucleophiles. mdpi.com

| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires additional electronic charge | Higher values indicate a stronger electrophile |

Quantitative Structure-Property Relationship (QSPR) Analysis for Dye Performance Prediction

Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to create mathematical models correlating the chemical structure of compounds with their physical, chemical, or biological properties. daryatamin.comresearchgate.net For reactive dyes, QSPR can be used to predict performance characteristics like fiber affinity, color fastness, and exhaustion values. springernature.commdpi.com

Research Findings: A QSPR study involves a dataset of structurally related dyes with known experimental property values. For each dye, a set of numerical values, known as molecular descriptors, are calculated. These descriptors can be electronic (e.g., from DFT), topological, constitutional, or geometric. Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links the descriptors to the property of interest. researchgate.netsciencepublishinggroup.com

For a series of α-bromoacrylamide reactive dyes including analogs of this compound, a QSPR model could predict dye-fiber affinity. Descriptors might include the HOMO-LUMO energy gap, dipole moment, molecular weight, and specific substructural fragment counts. The resulting model could reveal, for example, that a lower LUMO energy and a higher dipole moment correlate with increased affinity for wool. Such models are valuable tools for the virtual screening and rational design of new dyes with enhanced performance without the need for extensive synthesis and testing. mdpi.com

Comparative Molecular Field Analysis (CoMFA) for Absorptivity Correlation

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSPR technique that relates the biological activity or physical properties of molecules to their 3D steric and electrostatic fields. slideshare.net It is particularly useful for understanding how structural modifications affect a property like absorptivity, which is a measure of how strongly a dye absorbs light at a given wavelength. mdpi.com

Research Findings: In a CoMFA study on red reactive dyes, the molecules in the dataset are first aligned based on a common structural scaffold. nih.govnih.gov The aligned molecules are then placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies between the molecule and a probe atom (e.g., an sp³ carbon atom with a +1 charge) are calculated. This generates two fields (steric and electrostatic) for each molecule.

Using Partial Least Squares (PLS) analysis, a relationship is derived between the variations in these field values and the experimental absorptivity. nih.govmdpi.com The results are often visualized as 3D contour maps. nih.gov